molecular formula C13H17NO5 B13777962 Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate

Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate

Cat. No.: B13777962
M. Wt: 267.28 g/mol
InChI Key: PHSYGGRXHYRIKD-UHFFFAOYSA-N
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Description

Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide or other strong bases in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and acetyl derivatives.

Scientific Research Applications

Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The ester and acetyl groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((ethoxycarbonyl)-methyl)-1-acetyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 1-acetyl-2-(2-ethoxy-2-oxoethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C13H17NO5/c1-4-18-12(16)8-11-10(13(17)19-5-2)6-7-14(11)9(3)15/h6-7H,4-5,8H2,1-3H3

InChI Key

PHSYGGRXHYRIKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN1C(=O)C)C(=O)OCC

Origin of Product

United States

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